molecular formula C6H11NO4 B8633078 l-Alanine, N-methoxycarbonyl-, methyl ester CAS No. 70288-74-3

l-Alanine, N-methoxycarbonyl-, methyl ester

Cat. No.: B8633078
CAS No.: 70288-74-3
M. Wt: 161.16 g/mol
InChI Key: RARVELAUERPFPU-BYPYZUCNSA-N
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Description

l-Alanine, N-methoxycarbonyl-, methyl ester: is a derivative of the amino acid l-alanine. It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and peptide chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale esterification processes using methanol and l-alanine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: l-Alanine, N-methoxycarbonyl-, methyl ester can undergo oxidation reactions, typically resulting in the formation of corresponding oxo compounds.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which l-Alanine, N-methoxycarbonyl-, methyl ester exerts its effects involves its interaction with various molecular targets. The methoxycarbonyl group can act as a protecting group for the amino group, allowing selective reactions to occur at other sites. The ester group can be hydrolyzed under acidic or basic conditions, releasing the free amino acid .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

70288-74-3

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl (2S)-2-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C6H11NO4/c1-4(5(8)10-2)7-6(9)11-3/h4H,1-3H3,(H,7,9)/t4-/m0/s1

InChI Key

RARVELAUERPFPU-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OC

Canonical SMILES

CC(C(=O)OC)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

From the reaction of 11.69 grams of 2-bromopropionic acid methyl ester with 8.52 grams of potassium cyanate and 7.85 grams of methanol under the conditions described in Example 1 there were isolated 6.66 grams (59%) of 2-methoxycarbonylaminopropionic acid methyl ester with a boiling point of 65°-67° C./0.0013 mbar.
Quantity
11.69 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
2-methoxycarbonylaminopropionic acid methyl ester
Yield
59%

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